
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenyl groups attached to a heptasilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane typically involves the reaction of phenyl-substituted silanes with methyl-substituted silanes under controlled conditions. The reaction often requires the use of catalysts such as platinum or palladium to facilitate the formation of the heptasilane backbone. The process may also involve the use of solvents like toluene or hexane to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The phenyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
Oxidation: Silanol, siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Functionalized silane derivatives with various substituents.
Applications De Recherche Scientifique
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane involves its interaction with various molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with other aromatic systems, while the silane backbone can participate in silicon-based chemistry. These interactions can influence the compound’s reactivity and stability, making it a versatile building block in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octaphenylheptasilane: Similar structure but with fewer phenyl groups.
1,1,2,2,3,3,4,4,5,5,6,6-Dodecaphenylhexasilane: Similar structure with a hexasilane backbone.
1,1,2,2,3,3,4,4,5,5,6,6,7,7-Octamethylheptasilane: Similar backbone but with methyl groups instead of phenyl groups.
Uniqueness
1,7-Dimethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecaphenylheptasilane is unique due to its high degree of phenyl substitution, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems or enhanced stability.
Propriétés
Numéro CAS |
851384-20-8 |
|---|---|
Formule moléculaire |
C86H76Si7 |
Poids moléculaire |
1306.1 g/mol |
Nom IUPAC |
bis[[[methyl(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C86H76Si7/c1-87(73-45-17-3-18-46-73,74-47-19-4-20-48-74)89(77-53-25-7-26-54-77,78-55-27-8-28-56-78)91(81-61-33-11-34-62-81,82-63-35-12-36-64-82)93(85-69-41-15-42-70-85,86-71-43-16-44-72-86)92(83-65-37-13-38-66-83,84-67-39-14-40-68-84)90(79-57-29-9-30-58-79,80-59-31-10-32-60-80)88(2,75-49-21-5-22-50-75)76-51-23-6-24-52-76/h3-72H,1-2H3 |
Clé InChI |
FPVWVKFXEXSXSA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C9=CC=CC=C9)(C1=CC=CC=C1)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Benzyloxy)phenyl]-5-(3,5-dimethylphenyl)-1,3,4-oxadiazole](/img/structure/B14184997.png)
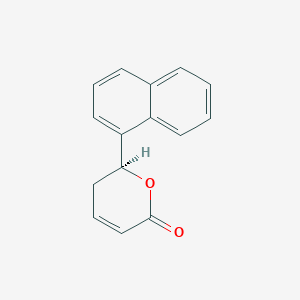
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
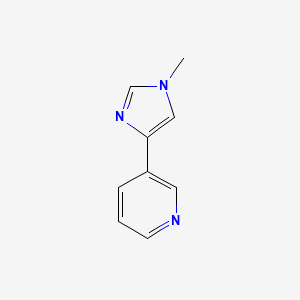
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

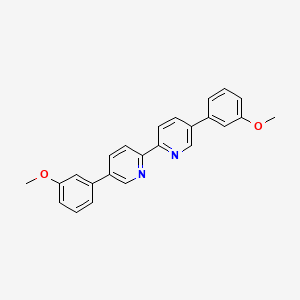
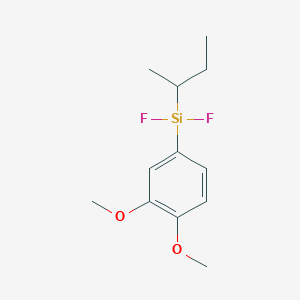

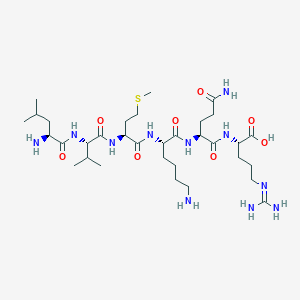
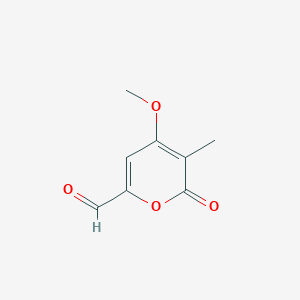
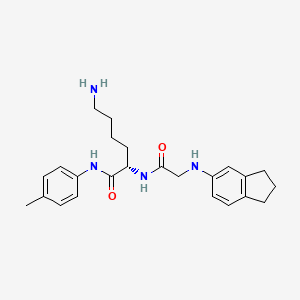
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
